3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine
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Overview
Description
3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with cyclopropyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dicyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)pyridazine
- 3,4-Dicyclopropyl-6-(1-phenyl-5-methyl-1H-pyrazol-4-yl)pyridazine
- 3,4-Dicyclopropyl-6-(1-phenyl-5-ethyl-1H-pyrazol-4-yl)pyridazine
Uniqueness
The uniqueness of 3,4-Dicyclopropyl-6-(1-phenyl-5-propyl-1H-pyrazol-4-yl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl groups enhances its stability and reactivity, while the pyrazolyl substitution contributes to its potential biological activities .
Properties
CAS No. |
918873-97-9 |
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Molecular Formula |
C22H24N4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3,4-dicyclopropyl-6-(1-phenyl-5-propylpyrazol-4-yl)pyridazine |
InChI |
InChI=1S/C22H24N4/c1-2-6-21-19(14-23-26(21)17-7-4-3-5-8-17)20-13-18(15-9-10-15)22(25-24-20)16-11-12-16/h3-5,7-8,13-16H,2,6,9-12H2,1H3 |
InChI Key |
LJFFYOSJMUDELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C3=NN=C(C(=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
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